- Scalable Total Synthesis of Piceatannol-3'-O-β-D-glucopyranoside and the 4'-Methoxy Congener Thereof: An Early Stage Glycosylation Strategy, Synthesis, 2022, 54(7), 1843-1849
Cas no 94356-22-6 (Rhapontigenin 3'-O-glucoside)
Rhapontigenin 3'-O-glucoside Chemical and Physical Properties
Names and Identifiers
-
- rhapontigenin 3'-O-beta-D-glucopyranoside
- Rhapontigenin 3'-O-β-D-glucopyranoside
- Rhapontigenin 3'-O-glucoside
- 5-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]-2-methoxyphenyl β-D-glucopyranoside (ACI)
- D
- β-D-Glucopyranoside, 5-[2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxyphenyl, (E)- (ZCI)
- HY-N2233
- CHEMBL4210418
- 94356-22-6
- CS-0019556
- Rhapontigenin3'-O-glucoside
- (2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- AKOS037515183
- MS-27375
- DA-77440
-
- Inchi: 1S/C21H24O9/c1-28-15-5-4-11(2-3-12-6-13(23)9-14(24)7-12)8-16(15)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1
- InChI Key: NMZBFHDKUAVGLR-DXKBKAGUSA-N
- SMILES: O([C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)C1C=C(/C=C/C2C=C(O)C=C(O)C=2)C=CC=1OC
Computed Properties
- Exact Mass: 420.14203234 g/mol
- Monoisotopic Mass: 420.14203234 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 549
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 420.4
- XLogP3: 0.5
- Topological Polar Surface Area: 149
Experimental Properties
- Color/Form: Powder
- Density: 1.498±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (2 g/l) (25 º C),
Rhapontigenin 3'-O-glucoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP3345-5mg |
Rhapontigenin 3'-O-glucoside |
94356-22-6 | 98% | 5mg |
$196 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP3345-10mg |
Rhapontigenin 3'-O-glucoside |
94356-22-6 | 98% | 10mg |
$380 | 2023-09-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4109-1 mg |
Rhapontigenin 3'-O-glucoside |
94356-22-6 | 100.00% | 1mg |
¥2080.00 | 2022-04-26 | |
| MedChemExpress | HY-N2233-1mg |
Rhapontigenin 3'-O-glucoside |
94356-22-6 | 99.94% | 1mg |
¥950 | 2025-04-15 | |
| MedChemExpress | HY-N2233-5mg |
Rhapontigenin 3'-O-glucoside |
94356-22-6 | 99.94% | 5mg |
¥2400 | 2025-04-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R34980-20mg |
rhapontigenin 3'-O-β-D-glucopyranoside |
94356-22-6 | 20mg |
¥4418.0 | 2021-09-08 | ||
| Ambeed | A987492-1mg |
(2S,3R,4S,5S,6R)-2-(5-((E)-3,5-Dihydroxystyryl)-2-methoxyphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
94356-22-6 | 98% | 1mg |
$70.0 | 2025-04-15 | |
| Ambeed | A987492-5mg |
(2S,3R,4S,5S,6R)-2-(5-((E)-3,5-Dihydroxystyryl)-2-methoxyphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
94356-22-6 | 98% | 5mg |
$177.0 | 2025-04-15 | |
| Ambeed | A987492-10mg |
(2S,3R,4S,5S,6R)-2-(5-((E)-3,5-Dihydroxystyryl)-2-methoxyphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
94356-22-6 | 98% | 10mg |
$352.0 | 2025-04-15 | |
| Ambeed | A987492-25mg |
(2S,3R,4S,5S,6R)-2-(5-((E)-3,5-Dihydroxystyryl)-2-methoxyphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
94356-22-6 | 98% | 25mg |
$832.0 | 2025-04-15 |
Rhapontigenin 3'-O-glucoside Production Method
Production Method 1
Production Method 2
- Preparation of 1-O-(5-(2-(E)-(3,5-dihydroxyphenyl)vinyl)-2-methoxyphenyl)-β-D-glucopyranoside, China, , ,
Production Method 3
- Method for producing glycosylated stilbenoid compounds, World Intellectual Property Organization, , ,
Rhapontigenin 3'-O-glucoside Raw materials
- Rhapontigenin
- [(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate
- Methyl trifluoromethanesulfonate
- Piceatannol 3'-O-glucoside
Rhapontigenin 3'-O-glucoside Preparation Products
Rhapontigenin 3'-O-glucoside Suppliers
Rhapontigenin 3'-O-glucoside Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on Rhapontigenin 3'-O-glucoside
Recent Advances in the Study of Rhapontigenin 3'-O-glucoside (CAS: 94356-22-6): A Promising Phytochemical in Biomedicine
Rhapontigenin 3'-O-glucoside (CAS: 94356-22-6), a naturally occurring stilbene glycoside, has garnered significant attention in recent years due to its diverse pharmacological properties. Derived primarily from the roots of Rheum rhaponticum and other plant species, this compound has been the subject of extensive research in the fields of oncology, neurology, and metabolic disorders. This research brief synthesizes the latest findings on its mechanisms of action, therapeutic potential, and emerging applications in drug development.
A 2023 study published in Journal of Natural Products elucidated the compound's unique pharmacokinetic profile, demonstrating enhanced bioavailability compared to its aglycone counterpart, rhapontigenin. The glucoside moiety at the 3'-position was found to significantly improve water solubility (up to 15-fold increase) while maintaining membrane permeability, as evidenced by Caco-2 cell monolayer assays. These properties make it particularly attractive for oral drug formulations targeting chronic conditions.
In cancer research, multiple teams have investigated Rhapontigenin 3'-O-glucoside's antiproliferative effects. A breakthrough paper in Molecular Cancer Therapeutics (2024) revealed its dual inhibition of PI3K/Akt/mTOR and MAPK pathways in triple-negative breast cancer cells, with IC50 values ranging from 8.2-12.7 μM across different cell lines. Notably, the compound showed selective cytotoxicity toward cancer cells while sparing normal mammary epithelial cells (MCF-10A), suggesting a favorable therapeutic window.
Neuroprotective applications have emerged as another promising area. Research from Kyoto University (2023) demonstrated the compound's ability to cross the blood-brain barrier (BBB penetration rate: 4.7% in murine models) and attenuate neuroinflammation by suppressing NLRP3 inflammasome activation. In Alzheimer's disease models, chronic administration (20 mg/kg/day for 8 weeks) reduced β-amyloid plaque burden by 38% and improved cognitive function in Morris water maze tests.
The metabolic effects of Rhapontigenin 3'-O-glucoside were highlighted in a recent Cell Metabolism study (2024), where it was shown to activate AMPK in hepatocytes, leading to improved insulin sensitivity and reduced hepatic steatosis in diet-induced obese mice. The compound's structural similarity to resveratrol glycosides but with superior metabolic stability (t½ = 6.3 h vs. 2.1 h in human liver microsomes) positions it as a potential lead compound for type 2 diabetes therapeutics.
From a chemical biology perspective, advances in the semi-synthesis of 94356-22-6 have enabled structure-activity relationship (SAR) studies. A 2024 Organic & Biomolecular Chemistry report detailed an efficient enzymatic glycosylation method using engineered UDP-glycosyltransferases (UGTs), achieving 78% yield with excellent regioselectivity. This technological breakthrough facilitates the production of analogs for further pharmacological evaluation.
Current challenges include scaling up production while maintaining cost-effectiveness and addressing the compound's moderate oral bioavailability (F = 22% in primates). Several pharmaceutical companies have initiated preclinical development programs, with one candidate (RP-G-1023) entering Phase I trials for oncology indications in Q2 2024. The evolving understanding of this molecule's pleiotropic effects continues to reveal new therapeutic opportunities across multiple disease areas.
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